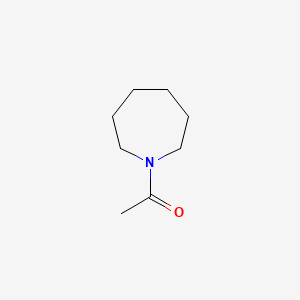

1-Acetylhexahydro-1H-azepine

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. pageplace.deuou.ac.in They form the backbone of countless pharmaceuticals, agrochemicals, and natural products. pageplace.deuou.ac.in Within this vast field, 1-Acetylhexahydro-1H-azepine serves as an excellent case study for understanding the properties and reactivity of saturated nitrogen heterocycles.

Azepine Ring System Fundamentals

The foundational structure of this compound is the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. ontosight.aiontosight.ai Unlike their aromatic five or six-membered counterparts, such as pyrrole (B145914) or pyridine (B92270), saturated heterocycles like azepane lack a delocalized pi-electron system. pageplace.deuou.ac.in Consequently, their chemical behavior is more akin to acyclic secondary amines, albeit with conformational constraints imposed by the ring structure. uou.ac.in

The azepine ring system can exist in various conformations, with the most stable being non-planar arrangements like the chair and boat forms, which minimize ring strain. slideshare.net The presence of the nitrogen heteroatom introduces a site of basicity and nucleophilicity, influencing the molecule's reactivity. pageplace.de The azepine core is a key structural motif in numerous bioactive compounds and pharmaceutical agents, highlighting its importance in medicinal chemistry. nih.govacs.org

Significance of N-Acylation in Saturated Heterocycles

The introduction of an acetyl group onto the nitrogen atom of the hexahydroazepine ring, a process known as N-acylation, dramatically alters the electronic and chemical properties of the parent heterocycle. This modification is a common strategy in organic synthesis to modulate the reactivity of amines. msu.edu

The N-acetyl group exerts a significant electron-withdrawing effect. This is due to the resonance delocalization of the nitrogen's lone pair of electrons onto the adjacent carbonyl oxygen. As a result, the basicity and nucleophilicity of the nitrogen atom in this compound are substantially reduced compared to the parent hexahydroazepine. This decreased reactivity makes the N-acetyl derivative more stable and less prone to undergoing typical amine reactions. msu.edu

Furthermore, N-acylation is a critical tool for protecting amine functionalities during multi-step syntheses. rsc.org The resulting amide bond is generally stable to a wide range of reaction conditions but can be cleaved under specific hydrolytic conditions to regenerate the amine. rsc.org The ability to selectively acylate nitrogen heterocycles is a key challenge and an area of active research, with various methods being developed to achieve high chemoselectivity, especially in complex molecules with multiple potential reaction sites. rsc.orgacs.org

Evolution of Research Interests in N-Substituted Hexahydroazepines

Research into N-substituted hexahydroazepines, the broader class to which this compound belongs, has evolved significantly over the years. Initial interest was often driven by the desire to understand the fundamental chemistry of seven-membered rings and the influence of various substituents on their conformation and reactivity. slideshare.netscispace.com

More recently, the focus has shifted towards the synthesis and biological evaluation of complex N-substituted hexahydroazepines. This is largely due to the discovery that the azepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, there has been a surge in the development of novel synthetic methodologies to access functionalized azepines. These methods include ring-closing metathesis, tandem cyclization reactions, and various transition metal-catalyzed processes. scispace.commdpi.com

The exploration of N-substituted hexahydroazepines has also expanded into materials science, where they can be used as monomers for the synthesis of polymers. biosynth.com The specific N-substituent can be tailored to impart desired properties to the resulting polymer. The continued development of efficient and selective synthetic routes to these compounds is crucial for advancing their application in both medicine and materials. nih.govacs.org

Structure

3D Structure

属性

IUPAC Name |

1-(azepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEWJRXBYULGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973672 | |

| Record name | 1-(Azepan-1-yl)ethan-1-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-41-6 | |

| Record name | NSC 54157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhexamethylenimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Azepan-1-yl)ethan-1-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 1 Acetylhexahydro 1h Azepine

Reactivity Profile of the Azepane Ring

The chemical behavior of 1-Acetylhexahydro-1H-azepine, a saturated seven-membered N-heterocycle, is largely dictated by the presence of the N-acetyl group. This functional group fundamentally alters the reactivity of the azepane ring compared to its unacetylated counterpart, hexahydro-1H-azepine (azepane). The primary influence is the introduction of an amide functional group, which modifies the properties of both the nitrogen center and the adjacent carbonyl group.

Electrophilic Reactivity at the Nitrogen Center

The nitrogen atom in this compound is part of an amide linkage. A key feature of amides is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. askfilo.comchemistrysteps.com This resonance effect has a profound impact on the nucleophilicity and basicity of the nitrogen atom.

Unlike the nitrogen in a simple secondary amine like azepane, where the lone pair is localized and readily available to attack electrophiles, the nitrogen in this compound is significantly less nucleophilic. quora.commsu.edu The delocalization distributes the electron density across the nitrogen, carbon, and oxygen atoms, making the lone pair less available for donation to an electrophile. libretexts.org Consequently, electrophilic attack on the nitrogen atom is highly unfavorable. Instead, electrophiles are more likely to interact with the carbonyl oxygen, which bears a partial negative charge due to the same resonance that diminishes the nitrogen's nucleophilicity. This reduced reactivity is a general characteristic of the amide bond and is crucial for its stability in many chemical and biological systems. chemistrysteps.com

| Compound | Nitrogen Hybridization | Lone Pair Availability | Nucleophilicity | Typical Reaction with Electrophiles |

|---|---|---|---|---|

| Azepane (Hexahydro-1H-azepine) | sp³ | Localized | High | Alkylation, Acylation at Nitrogen |

| This compound | sp² (due to resonance) | Delocalized | Very Low | Reaction at carbonyl oxygen; N-C bond cleavage under harsh conditions |

Reactions Involving the Acetyl Carbonyl Group

The acetyl group introduces a reactive electrophilic center at the carbonyl carbon and a weakly nucleophilic center at the carbonyl oxygen. The reactions of this compound are therefore characteristic of amides.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield acetic acid and azepane. libretexts.org This reaction is typically slow and requires heating. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide (B78521) acts as the nucleophile, attacking the carbonyl carbon directly.

Reduction: A significant reaction involving the carbonyl group is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. In this process, the carbonyl group is completely removed and replaced by a methylene (B1212753) (-CH₂-) group, converting this compound into 1-ethylazepane. libretexts.org

Transamidation: The N-acetyl group can be transferred to another amine in a process known as transamidation. This reaction involves the nucleophilic attack of an external amine on the carbonyl carbon of the amide, leading to the cleavage of the original N-C(O) bond and the formation of a new amide. dntb.gov.ua Such reactions are often facilitated by Lewis acid catalysts which activate the carbonyl group. frontiersin.orgorganic-chemistry.org This strategy has been demonstrated in the selective utilization of N-acetyl groups in complex biopolymers like chitin (B13524) for the synthesis of other valuable amides. researchgate.net

Ring Transformations and Rearrangement Pathways

While the saturated azepane ring of this compound is relatively stable, the broader class of azepine compounds, particularly the unsaturated systems, is known for a variety of dynamic ring transformations and rearrangements.

Valence Tautomerism of Azepine Systems

Unsaturated 1H-azepines exist in a dynamic equilibrium with their bicyclic valence tautomers, known as azanorcaradienes (or benzene (B151609) imines). This equilibrium is a form of intramolecular rearrangement where single and double bonds are continuously formed and broken. The position of this equilibrium is influenced by the substituents on the ring and the nitrogen atom. For the parent compounds, the equilibrium lies far towards the 1H-azepine side. This tautomerism is a classic example of a sigmatropic rearrangement, where a σ-bond migrates across a π-system.

Isomerization Dynamics of 1H-Azepines

The unsaturated 1H-azepine ring system can undergo several types of isomerization. Photochemical irradiation can induce pericyclic reactions, leading to different ring-closure products. For instance, substituted 1H-azepines can undergo photoisomerization to form bicyclic structures. The specific products formed depend on the position of the substituents on the azepine ring. Thermal conditions can also promote isomerizations, often leading to different structural arrangements than those obtained photochemically. The reactivity and the tendency towards isomerization are influenced by the degree of conjugation between the nitrogen lone pair and the π-bonds of the ring. researchgate.net

Ring Opening and Recyclization Processes

The formation of the azepane ring itself often involves ring expansion or recyclization processes. One of the most classic methods for synthesizing seven-membered lactams (cyclic amides), which are precursors to azepanes, is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, a cyclohexanone (B45756) oxime rearranges under acidic conditions to form caprolactam, the cyclic amide precursor to azepane. wikipedia.org This reaction involves the migration of an alkyl group to an electron-deficient nitrogen atom.

The saturated azepane ring can undergo ring-opening reactions, although this typically requires specific reagents or conditions to cleave the stable C-C or C-N bonds. Oxidative cleavage methods can break C-C bonds in cyclic systems. Furthermore, reactions that activate the ring nitrogen, for instance by forming a quaternary azepanium salt, can make the ring more susceptible to nucleophilic attack and subsequent ring opening, a strategy well-documented for smaller, more strained nitrogen heterocycles like aziridines. nih.govnih.gov

| Pathway | System | Description | Typical Conditions |

|---|---|---|---|

| Valence Tautomerism | Unsaturated (1H-Azepine) | Equilibrium between monocyclic 1H-azepine and bicyclic azanorcaradiene. | Thermal Equilibrium |

| Photoisomerization | Unsaturated (1H-Azepine) | Light-induced intramolecular cyclization to form bicyclic isomers. | UV Irradiation |

| Beckmann Rearrangement | Synthesis of Azepane Precursor | Acid-catalyzed rearrangement of cyclohexanone oxime to caprolactam. | Strong Acid (e.g., H₂SO₄) |

| Ring Opening | Saturated (Azepane) | Cleavage of ring C-N or C-C bonds, often requiring activation. | Oxidative reagents; N-alkylation followed by nucleophilic attack. |

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which involve the concerted reorganization of electrons through a single cyclic transition state, represent a powerful class of transformations in organic synthesis. For azepine scaffolds, these reactions, particularly cycloadditions, provide efficient pathways to complex polycyclic nitrogen-containing architectures.

The construction of seven-membered rings, such as the azepine core, can be effectively achieved through formal [4+3] cycloaddition reactions. nih.gov This type of reaction typically involves the combination of a four-atom π-system (like a diene) and a three-atom component (like an allyl cation or its synthetic equivalent). nih.gov

One prominent strategy involves the reaction of vinylcarbenoids with dienes. nih.gov The process is understood to proceed through an initial cyclopropanation followed by a Cope rearrangement of the resulting divinylcyclopropane intermediate to furnish the seven-membered ring. nih.gov Gold-catalyzed methodologies have emerged as a robust approach for synthesizing azepine derivatives through intermolecular [4+3] annulation. nih.gov In these reactions, a gold-stabilized vinylcarbenoid, generated in situ from a propargyl ester, reacts with an α,β-unsaturated imine. nih.gov The reaction sequence involves the generation of an allyl-gold intermediate which is then trapped by an electrophile to construct the azepine ring. nih.gov

Another approach describes a formal [4+3] cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles, catalyzed by Rhodium(II), to produce azepinone products in high yields. nsf.gov Similarly, gold-catalyzed reactions between propargylic esters and alkyl azides can proceed via a formal [4+3] cycloaddition of a vinyl imine intermediate with a vinyl gold carbenoid to yield dihydro-1H-azepine derivatives. nih.gov While these methods are established for the synthesis of the broader azepine class, specific applications utilizing this compound as a starting material in formal [4+3] cycloadditions are less commonly documented in dedicated studies.

The [6π+2π] cycloaddition is a photochemically or thermally allowed pericyclic reaction that provides a direct route to bicyclic systems. In the context of azepine chemistry, 1H-azepine derivatives can serve as the 6π component, reacting with various 2π partners like alkynes to yield 9-azabicyclo[4.2.1]nona-2,4,7-trienes.

Research has demonstrated the efficacy of a three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, in promoting the [6π+2π] cycloaddition of N-substituted 1H-azepines with terminal alkynes. This method has been successfully applied to synthesize novel bicyclic compounds, including those linked to natural metabolites like cholesterol, in high yields.

| N-Substituent on Azepine | Alkyne Substrate | Catalytic System | Product | Yield |

|---|---|---|---|---|

| 9H-Fluoren-9-ylmethyl 1-carboxylate | Functionally substituted terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | High |

| Carbocholesteroxy | Functionally substituted terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Cholesterol-bound 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79–95% |

| Carbocholesteroxy | 1,4-butynediol | Co(acac)₂(dppe)/Zn/ZnI₂ | Cholesterol-bound 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79–95% |

Detailed Mechanistic Elucidations of Reaction Pathways

Understanding the intricate mechanisms of chemical transformations is fundamental to optimizing reaction conditions and designing novel synthetic routes. The reactions involving the azepine framework are often governed by the formation of specific reactive intermediates and can proceed through complex multi-step sequences.

Nitrilium Ions: These species are potent electrophiles and are recognized as key reactive intermediates in a variety of significant organic reactions, including the Beckmann rearrangement and the Bischler–Napieralski reaction. They can be generated in situ or used as stable salts and are instrumental in the synthesis of nitrogen-containing heterocycles. Their high reactivity allows them to be attacked by a wide range of nucleophiles, leading to the formation of new carbon-nitrogen bonds, a critical step in the elaboration of heterocyclic systems.

Vinyl Gold Carbenoids: The advancement of homogeneous gold catalysis has highlighted the role of vinyl gold carbenoids as pivotal intermediates. nih.govresearchgate.net These species are typically generated from the gold-catalyzed rearrangement of substrates like propargyl esters. nih.gov Their electrophilic nature allows them to be trapped by various nucleophiles, including alkyl azides, leading to the formation of vinyl imine intermediates. nih.gov These intermediates can then participate in subsequent cycloaddition reactions to build the azepine scaffold, demonstrating the synthetic utility of transient gold-containing species. nih.govnih.gov

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient approach to molecular complexity.

Aza-Michael Addition: This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. nih.gov It is a fundamental step in many cascade sequences for synthesizing nitrogen heterocycles. frontiersin.orgrsc.org The reaction can proceed under mild, often catalyst-free conditions and is considered a "click-reaction" for its efficiency and high conversion rates. nih.govfrontiersin.org This initial addition can set the stage for subsequent intramolecular cyclizations. frontiersin.org

Proton Shifts: Tautomerization and proton shifts are elementary steps that often follow initial bond-forming events, leading to the formation of thermodynamically more stable intermediates or enabling subsequent reaction steps.

Electrocyclization: This intramolecular pericyclic reaction involves the formation of a σ-bond between the termini of a conjugated π-system. A highly stereoselective 6π-electron electrocyclic ring closure of 1-azatrienes has been identified as a key step in certain formal [3+3] cycloaddition reactions, leading to the formation of dihydropyridine (B1217469) rings. nih.gov This demonstrates how electrocyclization can be a crucial ring-closing step within a larger cascade sequence for building complex heterocyclic systems. nih.gov

A complete cascade might initiate with an aza-Michael addition, followed by proton shifts to generate a suitable conjugated system (like a 1-azatriene), which then undergoes a stereoselective electrocyclization to furnish the final heterocyclic product. nih.gov

In transition metal-catalyzed reactions, the ligands coordinated to the metal center play a decisive role in determining the reaction's outcome. The steric and electronic properties of the ligand can profoundly influence the catalyst's activity, stability, and, most importantly, its selectivity.

In gold catalysis, for instance, the choice of ligand (e.g., triphenylphosphine (B44618) vs. an N-heterocyclic carbene) can significantly impact the efficiency of transformations like [4+3] cycloadditions for azepine synthesis. nih.gov Ligands modulate the electronic character of the metal center, which in turn affects the stability and reactivity of key intermediates such as vinyl gold carbenoids. nih.gov Furthermore, the steric bulk of a ligand can create a specific chiral environment around the metal, directing the approach of substrates and thereby controlling diastereoselectivity or enantioselectivity in asymmetric catalysis. The judicious selection of ligands is therefore a critical parameter for achieving high chemoselectivity (differentiating between multiple reactive sites) and regioselectivity (controlling the orientation of bond formation) in the synthesis of complex molecules like substituted azepines.

Theoretical and Computational Studies of 1 Acetylhexahydro 1h Azepine

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure and energetics of 1-Acetylhexahydro-1H-azepine at the atomic level. These ab initio and density functional theory approaches allow for the detailed characterization of the molecule's properties.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of medium-sized organic molecules like this compound due to its balance of computational cost and accuracy. DFT calculations are utilized to determine various electronic and structural parameters.

Electronic Properties: DFT methods, such as those employing the B3LYP functional, are used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, which dictates its reactivity towards electrophiles and nucleophiles uni-muenchen.dechemrxiv.org. For instance, the oxygen atom of the acetyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.

Energetics and Vibrational Frequencies: The total energy, enthalpy, and Gibbs free energy of different conformations of the molecule can be calculated to determine their relative stabilities. Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which can be compared with experimental infrared and Raman spectra to confirm the structure of the lowest energy conformer nih.gov.

A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the minimum energy structure. The table below illustrates typical data obtained from DFT calculations for a related cyclic amide.

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | Varies with conformer | Determines relative stability |

| HOMO Energy (eV) | Example: -7.5 eV | Indicates electron-donating ability |

| LUMO Energy (eV) | Example: +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | Example: 8.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | Example: ~3.5 D | Influences intermolecular interactions |

| Note: The values presented are illustrative for a cyclic amide and would require specific calculations for this compound. |

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, offer a higher level of theory for studying molecular systems. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets (e.g., aug-cc-pVTZ), provide highly accurate energetic and structural information. dtic.mil

These methods are particularly valuable for benchmarking the results from DFT calculations and for studying systems where electron correlation effects are significant. For cyclic amides, ab initio calculations can provide precise geometries and rotational barriers around the amide C-N bond, which possesses partial double bond character due to resonance. acs.orgmdpi.com

Advanced basis sets, which include polarization and diffuse functions, are crucial for accurately describing the electronic distribution, especially for atoms with lone pairs like oxygen and nitrogen, and for modeling non-covalent interactions.

Conformational Analysis and Dynamics

The seven-membered azepane ring of this compound is flexible and can adopt several non-planar conformations. Understanding the conformational landscape is key to comprehending its chemical behavior.

Similar to cyclohexane, the azepane ring can exist in various conformations, with the most notable being the chair and boat forms. youtube.com However, due to the presence of the nitrogen atom and the planar amide group, the conformational space is more complex. The chair conformation is generally the most stable for seven-membered rings like ε-caprolactam, a closely related compound. smu.edursc.org The boat conformation and several intermediate twist-boat and twist-chair forms also exist on the potential energy surface. smu.edunih.gov

Computational chemistry allows for the calculation of the relative energies of different conformers and the energy barriers that separate them. This information is crucial for understanding the dynamic equilibrium between conformations.

For the parent ε-caprolactam, the energy barrier for the ring inversion from one chair conformation to another has been a subject of computational studies. These studies typically involve mapping the potential energy surface along the inversion coordinate. The transition state for this process is often a high-energy boat or twist-boat conformation.

The table below, based on data for analogous seven-membered rings, illustrates the typical energy differences and barriers.

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Chair | 0.0 (Global Minimum) |

| Twist-Boat | ~2.3 |

| Boat (Transition State) | ~5-10 |

| Note: These are representative values for seven-membered lactam/lactone rings and may vary for this compound. smu.edunih.gov |

The presence of the N-acetyl group can influence the conformational preferences and the energy barriers. Steric interactions between the acetyl group and the ring hydrogens can destabilize certain conformations and alter the inversion pathway.

For this compound, QCT could be employed to simulate the dynamics of the ring inversion process (chair-to-chair isomerization). By initiating trajectories at the transition state (e.g., the boat conformation) with various initial conditions (momenta and vibrational states), one could study the timescale of the inversion, the flow of energy between different vibrational modes during the process, and the probability of transitioning to either of the chair forms. mdpi.com

Such simulations would provide a detailed, time-resolved picture of the isomerization dynamics that complements the static information obtained from potential energy surface calculations.

Aromaticity and Homoaromaticity Assessment

While this compound is the subject of this analysis, it is crucial to first establish its structural nature. As a "hexahydro" derivative, its seven-membered azepine ring is fully saturated, meaning it lacks the alternating double bonds (a π-electron system) necessary for aromaticity or antiaromaticity. Therefore, direct assessment of aromaticity on this compound is not applicable.

The theoretical concepts of aromaticity and homoaromaticity are, however, central to the chemistry of its unsaturated parent compound, 1H-azepine. Computational studies on 1H-azepine have determined it to be antiaromatic. nih.govnih.gov In contrast, its corresponding cation is considered aromatic, a phenomenon referred to as homoheteroaromaticity. nih.govnih.gov Understanding these principles provides the essential theoretical framework for the broader class of azepine compounds.

Nucleus-Independent Chemical Shift (NICS) and Gauge-Independent Atomic Orbital (GIAO) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromatic character of a molecule. acs.orggithub.io It involves placing a "ghost" atom, typically at the geometric center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with antiaromaticity. github.io The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, including NICS values, that minimizes issues related to the choice of origin for the vector potential of the magnetic field. researchgate.net

Geometrical and energetic DFT calculations, along with GIAO and NICS chemical shift calculations, have been performed on 1H-azepine and its cation to probe their electronic structures. researchgate.net These studies have concluded that the neutral 1H-azepine molecule is antiaromatic, whereas the azepine cation exhibits aromatic character. researchgate.net

To illustrate the application of these methods, the following table presents representative NICS values for related aromatic and antiaromatic systems. The values are typically calculated at the ring's geometric center (NICS(0)) and 1 Å above the plane (NICS(1)) to distinguish between σ- and π-electron contributions.

Table 1: Representative NICS(0) and NICS(1) Values for Aromaticity Assessment

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene (B151609) | -8.9 | -10.9 | Aromatic |

| Cyclobutadiene | +18.0 | +27.6 | Antiaromatic |

Note: This table contains illustrative data for well-known systems to provide context for NICS values and does not represent calculations on this compound.

Theoretical Insights into Azepine Cation Aromaticity

Theoretical and computational studies have provided significant insights into the aromaticity of the azepine cation. The neutral 1H-azepine molecule is considered antiaromatic. nih.govnih.gov However, upon protonation, the resulting azepine cation can adopt a conformation that allows for a 6π-electron system, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). This phenomenon, where a molecule achieves aromatic stabilization through spatial overlap of p-orbitals, even with a formal break in conjugation by a saturated center, is known as homoaromaticity. nih.govnih.gov

Quantum chemical analyses have been conducted to estimate the stability and aromaticity of various azepinium ion derivatives. researchgate.net These studies confirm that π-donating groups can enhance stability. researchgate.net Ring fusion with other heterocyclic rings has also been shown to generally increase the aromaticity and stability of the azepinium ion system. researchgate.net The calculated C-C homoaromatic bond distance in the azepine cation (3a) has been reported as 2.390 Å at the B3LYP/6-311G** level, which is near the limit for the geometrical definition of homoaromaticity. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound, which is also known as N-acetylcaprolactam. nih.gov These methods can elucidate reaction mechanisms and guide synthetic efforts. nih.gov

Computational modeling can be applied to study various reactions involving N-acetylcaprolactam. For instance, it is used as a monofunctional activator in the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6). acs.org Theoretical models can predict how the concentration of N-acetylcaprolactam influences the molecular weight of the resulting polymer, helping to eliminate cross-linking reactions at high temperatures. acs.org

Methods such as Density Functional Theory (DFT) are employed to calculate global and local reactivity descriptors. mdpi.com These descriptors provide insights into the most reactive sites within a molecule for nucleophilic or electrophilic attack.

Table 2: Key Computational Descriptors for Reactivity Prediction

| Descriptor | Information Provided |

|---|---|

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons. |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

| Fukui Functions | Quantify the change in electron density at a specific site upon electron addition or removal, predicting the most likely sites for attack. |

| Reaction Path Following | Algorithms like the Intrinsic Reaction Coordinate (IRC) can map the entire energy profile of a reaction, identifying transition states and intermediates. |

These computational approaches allow for the accurate prediction of reaction outcomes, including regioselectivity and stereoselectivity, which is crucial for efficient chemical synthesis. mit.edursc.org

In Silico Insights for Chemical Design and Derivatization

In silico techniques are indispensable for the modern design and derivatization of chemical compounds, including those based on the caprolactam scaffold of this compound. These computational methods accelerate the discovery of new molecules with desired properties by simulating their behavior and interactions, thereby reducing the need for extensive empirical synthesis and testing. nih.gov

One major application is in materials science. Computational chemistry is used to study polymers derived from caprolactam, such as Polyamide 6. researchgate.net Molecular dynamics simulations can predict the amorphous structure and physical properties of copolymers made from ε-caprolactam and its N-substituted derivatives, like N-acetyl-ε-caprolactam. researchgate.netmdpi.com These simulations provide insights into how chemical modifications affect material properties such as crystallinity and hydrogen bonding patterns. mdpi.com

In the field of medicinal chemistry and biotechnology, in silico methods are used to design caprolactam derivatives as ligands for biological targets. For example, computational screening and molecular docking can identify novel α-amino-ε-caprolactam racemases, enzymes useful for producing specific amino acid enantiomers. nih.gov Furthermore, computational approaches are used to study and design N-substituted caprolactam derivatives for various applications, such as selective solvents for industrial separation processes. arkat-usa.org By simulating properties like thermal stability and selectivity, researchers can prioritize the synthesis of the most promising candidates. arkat-usa.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | N-Acetylcaprolactam; 1-Acetylazepan-2-one |

| 1H-Azepine | Azepine |

| Azepine Cation | Azepinium ion |

| Benzene | - |

| Cyclobutadiene | - |

| Homotropylium Cation | - |

| ε-Caprolactam | Azepan-2-one |

| N-methyl-ε-caprolactam | 1-Methylazepan-2-one |

Derivatization Strategies and Synthetic Utility of 1 Acetylhexahydro 1h Azepine

Synthesis of Substituted 1-Acetylhexahydro-1H-azepine Derivatives

The introduction of an electrophilic acetyl group, such as a chloroacetyl or bromoacetyl moiety, onto the nitrogen of the hexahydro-1H-azepine ring is a standard acylation reaction. This process transforms the nucleophilic secondary amine of the azepane into a stable amide functionalized with a reactive electrophilic site, making it a useful intermediate for further chemical modifications.

The synthesis can be achieved by reacting hexahydro-1H-azepine with an appropriate acylating agent, such as chloroacetyl chloride or bromoacetyl bromide, typically in the presence of a base in an inert solvent. The base is required to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct of the reaction. This method is analogous to the acylation of other secondary amines. For instance, in the synthesis of more complex heterocyclic systems, secondary amines are often acylated with chloroacetyl chloride in a solvent like dry benzene (B151609). arkat-usa.org This reaction provides the N-chloroacetylated intermediate, which can then be used in subsequent cyclization or substitution reactions. arkat-usa.org

A typical reaction protocol is summarized in the table below.

Table 1: Representative Synthesis of 1-(Chloroacetyl)hexahydro-1H-azepine

| Reactants | Reagents & Conditions | Product |

| Hexahydro-1H-azepine | 1. Chloroacetyl chloride2. Base (e.g., Triethylamine, Pyridine)3. Inert Solvent (e.g., Benzene, Dichloromethane)4. Reflux or Room Temperature | 1-(Chloroacetyl)hexahydro-1H-azepine |

The resulting product, 1-(haloacetyl)hexahydro-1H-azepine, contains a reactive carbon-halogen bond, making it a versatile building block for introducing a variety of functional groups through nucleophilic substitution reactions.

Specific research detailing the direct functionalization of the azepane ring of this compound could not be located.

Role as a Synthetic Building Block and Intermediate

No specific examples of this compound being used as a direct precursor for other diverse nitrogen-containing heterocyclic scaffolds were found in the available research.

No specific synthetic routes to complex organic molecules using this compound as a building block or intermediate were identified in the search results.

Exploration of Structure-Activity Relationships in Chemical Design (SAR)

Specific structure-activity relationship (SAR) studies focusing on derivatives of this compound were not found in the available literature. General studies on N-acylhydrazones show that the N-acyl group is a pharmacophore that can be modified to explore SAR, but this does not directly apply to the requested compound. mdpi.com

Emerging Methodologies for Expanding Azepine Chemical Space

The azepine scaffold is a privileged structure in medicinal chemistry, and significant research is focused on developing novel methods to synthesize diverse derivatives, thereby expanding the accessible chemical space. nih.gov Emerging methodologies are moving beyond classical cyclization and rearrangement reactions toward more efficient and selective catalytic processes.

Transition metal catalysis is at the forefront of modern azepine synthesis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the C-N bonds necessary for constructing the seven-membered ring, particularly in the synthesis of dibenzo[b,f]azepine derivatives. nih.govresearchgate.net Similarly, copper-catalyzed tandem reactions have been developed for the efficient synthesis of functionalized azepines. One such method involves the tandem amination and cyclization of fluorinated allenynes with amines, providing access to novel trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Ring-closing and ring-expansion strategies remain highly relevant but are continuously being refined. Ring-closing metathesis (RCM) has become a powerful tool for forming the azepine ring from acyclic diene precursors. samphina.com.ng Concurrently, novel ring expansion methods are being explored to convert more readily available five- or six-membered rings into the seven-membered azepine system. nih.gov The classic Beckmann rearrangement continues to be employed, often in sequences with other reactions, to access substituted benzazepine derivatives. samphina.com.ng

Radical-based and photochemical methods are also gaining prominence. The photolytic decomposition of azides can generate nitrene intermediates, which can then undergo insertion into aromatic rings to form the azepine core. slideshare.net More recently, the synergy between photoredox and transition metal catalysis has enabled direct C-H functionalization of amine precursors, offering a streamlined approach to building complexity on pre-formed scaffolds. princeton.edu This dual catalytic system allows for the arylation of α-amino C-H bonds under mild conditions, avoiding the need for pre-functionalized starting materials. princeton.edu

These advanced synthetic strategies provide chemists with powerful tools to create novel azepine derivatives with diverse substitution patterns and functionalities, which is crucial for the discovery of new therapeutic agents.

The table below details some of these emerging methodologies:

| Methodology | Reaction Type | Catalyst/Conditions | Resulting Azepine Derivative |

| Tandem Amination/Cyclization | Copper-Catalyzed Cyclization | Cu(I) catalyst. nih.gov | Functionalized azepin-2-carboxylates. nih.gov |

| Buchwald-Hartwig Amination | Palladium-Catalyzed C-N Coupling | Pd catalyst, ligand, base. nih.gov | Dibenzo[b,f]azepines and related systems. nih.govresearchgate.net |

| Heck Reaction | Palladium-Catalyzed C-C Coupling | Pd catalyst, base. nih.gov | Precursors for dibenzo[b,f]azepines. nih.gov |

| C-H Functionalization | Dual Nickel/Photoredox Catalysis | Ni catalyst, photoredox catalyst, light. princeton.edu | α-Arylated amines. princeton.edu |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Ruthenium or Molybdenum catalysts. samphina.com.ng | Dihydroazepines and other unsaturated azepines. samphina.com.ng |

| Nitrene Insertion | Photochemical/Thermal Reaction | UV light or heat on azide (B81097) precursors. slideshare.net | 1H-Azepines. slideshare.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。